3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one
Overview
Description
3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective and Therapeutic Potential
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an analog within the same structural family, exhibits neuroprotective, antiaddictive, and antidepressant-like activity in animal models of central nervous system disorders. Its therapeutic effects are associated with gentle activation of the monoaminergic system, inhibition of MAO-dependent oxidation, and reduction of the glutamate system activity in the brain, indicating potential applications in neurodegenerative disease research (Antkiewicz‐Michaluk et al., 2018).
Antioxidant Activity
The antioxidant ethoxyquin, structurally similar to quinoline derivatives, demonstrates significant efficacy in protecting polyunsaturated fatty acids in fish meal from oxidation, highlighting the potential of quinoline compounds in food preservation and the study of oxidative stress-related conditions (de Koning, 2002).
Antitumor and Antimicrobial Properties
Isoquinoline derivatives, including tetrahydroisoquinolines and aminoquinolines, have shown varied pharmacological activities, such as antimicrobial, antibacterial, antitumor, and others, underscoring their significance in the development of new therapeutic agents for treating infectious and neoplastic diseases. The pharmacological importance of isoquinoline derivatives in modern therapeutics is emphasized, suggesting the potential of 3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one in similar applications (Danao et al., 2021).
Environmental and Analytical Chemistry
Quinoline compounds play a crucial role as sensors and probes in environmental and analytical chemistry, particularly in the detection of metal ions such as zinc, indicating their utility in monitoring environmental pollution and in biochemical research (Mohamad et al., 2021).
Properties
IUPAC Name |
3-(aminomethyl)-1,5,7-trimethylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-4-9(2)11-6-10(7-14)13(16)15(3)12(11)5-8/h4-6H,7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZSFSOVWCYHOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)N(C2=C1)C)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.